Ethyl 5-amino-2,4-dimethylbenzoate
Description
Ethyl 5-amino-2,4-dimethylbenzoate is a substituted benzoate ester featuring an amino group at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring. The compound’s structure combines electron-donating methyl groups and an amino group, which influence its electronic, steric, and solubility properties. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules like kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 5-amino-2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJNVRBHRGTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,4-dimethylbenzoate typically involves the esterification of 5-amino-2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 5-amino-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active acid form.
Comparison with Similar Compounds
Research Findings and Trends
- Fluorescence Properties: Amino-substituted benzoates may exhibit twisted intramolecular charge-transfer (TICT) states, as observed in similar compounds with amino donors and ester acceptors .
Biological Activity
Ethyl 5-amino-2,4-dimethylbenzoate is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological systems, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an ester derivative of benzoic acid, characterized by an amino group at the fifth position and two methyl groups at the second and fourth positions on the benzene ring. Its molecular formula is C12H15N1O2. The presence of the amino group is significant as it can participate in hydrogen bonding, which may enhance its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Moderate Inhibition |
| Gram-negative Bacteria | Significant Inhibition |
2. Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory properties. In animal models, it has shown a reduction in inflammation markers such as cytokines and prostaglandins. This suggests that the compound may have applications in treating inflammatory conditions.
3. Enzyme Interaction
The compound interacts with various enzymes, particularly those involved in metabolic pathways. Its amino group allows for potential binding with active sites on enzymes, which could modulate their activity. For instance, preliminary studies suggest it may inhibit certain methyltransferases, which are crucial for various biological processes.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The treated group exhibited a significant reduction in paw edema compared to the control group (p < 0.05), indicating its potential therapeutic benefits in managing inflammatory diseases .
Research Findings
Recent research has highlighted the compound's multifaceted biological activities:
- Antioxidant Activity : this compound has shown promise as an antioxidant, reducing oxidative stress markers in cellular models.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that while it exhibits antimicrobial properties, it also possesses selective cytotoxic effects against certain cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
